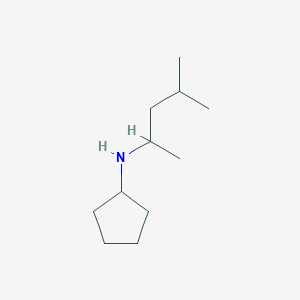![molecular formula C10H15N5O B15295468 N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide is a chemical compound with the molecular formula C10H15N5O It is known for its unique structure, which includes a hydroxyethyl group attached to a phenyl ring, and an imidodicarbonimidic diamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide typically involves the reaction of 4-(2-hydroxyethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is then heated to a temperature of around 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidodicarbonimidic diamide moiety can be reduced to form simpler amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imidodicarbonimidic diamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide can be compared with other similar compounds, such as:
N-Phenylimidodicarbonimidic Diamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-[4-(2-Hydroxyethyl)phenyl]urea: Contains a urea moiety instead of the imidodicarbonimidic diamide, leading to variations in reactivity and applications.
特性
分子式 |
C10H15N5O |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-[4-(2-hydroxyethyl)phenyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-8-3-1-7(2-4-8)5-6-16/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
InChIキー |
BVRWZCVAACRBRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCO)N=C(N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


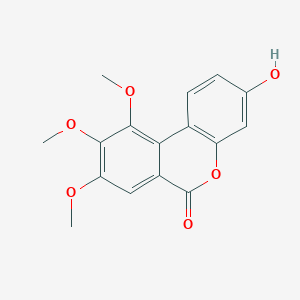
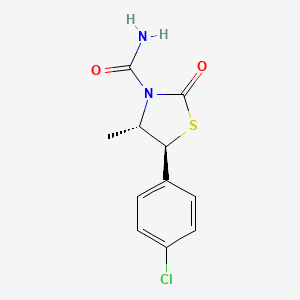
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)


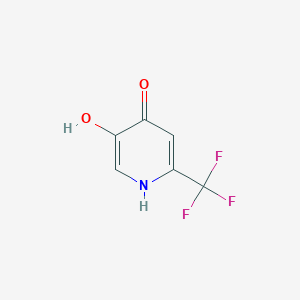


![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
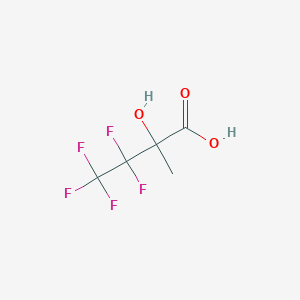
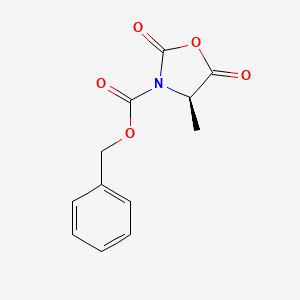
![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
